
Dotetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotetracontane is a long-chain alkane with the molecular formula C42H86 . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms, with each carbon atom bonded to hydrogen atoms to satisfy the valency of four. This compound is part of the larger family of alkanes, which are known for their relatively inert nature due to the strong C-C and C-H bonds .
Mechanism of Action
Target of Action
Dotetracontane is a high molecular weight non-polar hydrocarbon . Instead, it is often used as an analytical reference standard in various chromatographic techniques .
Pharmacokinetics
As a large, non-polar molecule, it is likely to have low solubility in water and may accumulate in fatty tissues . Its absorption, distribution, metabolism, and excretion (ADME) properties would be expected to reflect these characteristics.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its melting point is 83-86°C , so it will be a solid at room temperature and a liquid at higher temperatures. Its non-reactive nature makes it stable under a wide range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotetracontane can be synthesized through various methods, including the Fischer-Tropsch synthesis , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This method is particularly useful for producing long-chain alkanes like this compound. The reaction typically occurs at high temperatures (150-300°C) and pressures (10-40 atm) in the presence of catalysts such as iron or cobalt .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of fatty acids or their derivatives. This process involves the addition of hydrogen to unsaturated fatty acids in the presence of a catalyst, typically nickel, at elevated temperatures and pressures. This method is advantageous for producing high-purity alkanes .
Chemical Reactions Analysis
Types of Reactions
Dotetracontane, like other alkanes, primarily undergoes combustion and substitution reactions . Due to its saturated nature, it is relatively resistant to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Combustion: this compound reacts with oxygen to produce carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a fuel.
Substitution: In the presence of halogens (e.g., chlorine or bromine) and under UV light, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated alkanes, depending on the extent of substitution.
Scientific Research Applications
Dotetracontane has several applications in scientific research:
Chemistry: Used as a standard in chromatographic techniques due to its well-defined structure and properties.
Biology: Serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other materials where long-chain hydrocarbons are required
Comparison with Similar Compounds
Similar Compounds
- Hexadecane (C16H34)
- Octadecane (C18H38)
- Eicosane (C20H42)
Uniqueness
Dotetracontane is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter alkanes. This makes it particularly useful in applications requiring high thermal stability and low volatility .
Properties
IUPAC Name |
dotetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPDYTXORWVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221210 |
Source


|
| Record name | Dotetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-20-6 |
Source


|
| Record name | Dotetracontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)

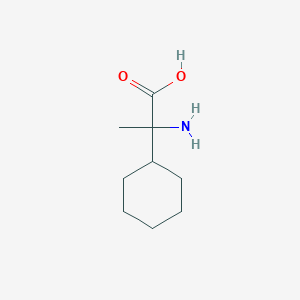



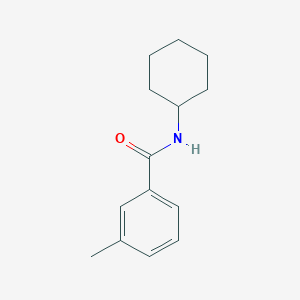

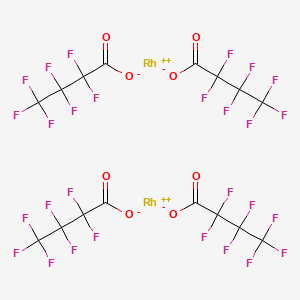
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
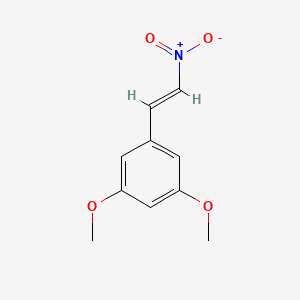
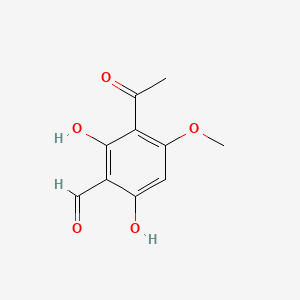
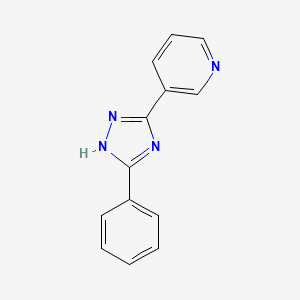
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
